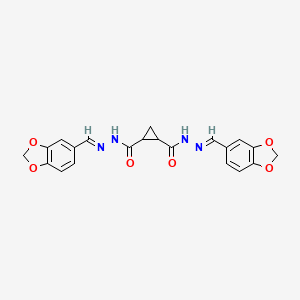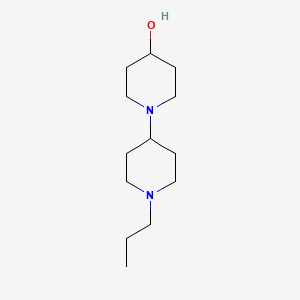![molecular formula C15H22N2O2 B5796183 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)
1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine, also known as DMMPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research applications.
作用機序
The exact mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth and proliferation, and induce apoptosis (programmed cell death) in cancer cells. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
実験室実験の利点と制限
One of the main advantages of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine for lab experiments is its high purity and stability. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is easy to synthesize and can be obtained in high yields. However, one of the main limitations of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine. One area of interest is the development of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Another area of interest is the development of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine-based drugs for the treatment of cancer. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has shown promising results as an anti-cancer agent in preclinical studies, and further research is needed to determine its potential clinical applications. Additionally, 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Overall, 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is a promising compound with a range of potential therapeutic applications, and further research is needed to fully explore its potential.
Conclusion
In conclusion, 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is a synthetic compound that has shown promising results in various scientific research applications. The synthesis method is relatively simple and yields a high purity product. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-viral agent. The exact mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several potential future directions for the study of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine, including the development of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases.
合成法
The synthesis of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-methylpiperazine to form 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine. The synthesis method is relatively simple and yields a high purity product.
科学的研究の応用
1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has shown promising results as an anti-inflammatory, anti-cancer, and anti-viral agent. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-4-5-14(10-13(12)2)19-11-15(18)17-8-6-16(3)7-9-17/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHSCCVQJCMHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)



![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)


![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)
